2-(1-methyl-1H-imidazol-4-yl)acetic acid
Overview
Description
2-(1-Methyl-1H-imidazol-4-yl)acetic acid is an organic compound with the molecular formula C6H8N2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its role as a metabolite and a GABA agonist. It is also a member of the imidazole family and a monocarboxylic acid.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to interact with a broad range of biological targets . These targets often include enzymes, receptors, and other proteins involved in various biochemical pathways .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .
Pharmacokinetics
It’s worth noting that the incorporation of deuterium into drug molecules, as in the case of 2-(1-methyl-1h-imidazol-4-yl)acetic acid-d3, can potentially affect the pharmacokinetic and metabolic profiles of the drugs .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s also important to note that the safety measures should be followed while handling this compound due to its potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1-Methyl-1H-imidazol-4-yl)acetic acid is typically synthesized through the methylation of 1-methylimidazole, followed by an oxidation reaction . The reaction conditions often involve the use of an oxidizing agent to facilitate the conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted into various oxidized forms.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: Various halogenating agents and nucleophiles can be used to introduce new substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-4-yl)acetic acid has several important applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound serves as a biomarker for identifying lymphangioleiomyomatosis, a rare lung disease.
Medicine: It has potential therapeutic applications due to its role as a GABA agonist, which may influence neurological functions.
Industry: The compound is utilized as a catalyst in polymerization reactions and as a stabilizer for metal ions in various chemical processes.
Comparison with Similar Compounds
1-Methylimidazole: A precursor in the synthesis of 2-(1-methyl-1H-imidazol-4-yl)acetic acid.
Imidazole-4-acetic Acid: Another derivative of imidazole with similar chemical properties.
Histamine: A naturally occurring compound with structural similarities to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its role as a GABA agonist and its applications as a biomarker and catalyst further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(1-methylimidazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCKPJGJQOPTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35454-39-8 (hydrochloride) | |
Record name | Methylimidazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002625492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30180884 | |
Record name | Methylimidazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methylimidazoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility: Approx 10 mg/L in PBS /phosphate-buffered saline/ (pH 7.2); appeoxmately 10 mg/mL in DMSO; Approximately 2 mg/mL in ethanol, DMF /Methylimidazoleacetic acid, monohydrochloride/ | |
Record name | Methylimidazoleacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
2625-49-2 | |
Record name | 1-Methylimidazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2625-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylimidazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002625492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2625-49-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylimidazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLIMIDAZOLEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKP351892F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methylimidazoleacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylimidazoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway for histamine in the mammalian brain?
A1: In the mammalian brain, histamine is primarily metabolized via methylation by histamine methyltransferase (HMT). This leads to the formation of tele-methylhistamine (t-MH), which is then oxidized to tele-methylimidazoleacetic acid (t-MIAA). [ [] [] []]
Q2: Can histamine be metabolized through an alternative pathway in the brain?
A2: Yes, while methylation is the dominant pathway, research suggests that histamine can also be directly oxidized to imidazoleacetic acid (IAA) in the brain. This alternative pathway appears to be enhanced when HMT activity is inhibited. [ [] [] ]
Q3: What is the significance of the alternative histamine metabolic pathway in the brain?
A3: The formation of IAA through the alternative pathway is significant because IAA acts as a potent GABAA agonist and GABAC antagonist. This suggests a potential interaction between the histaminergic and GABAergic systems in the brain. [ [] ]
Q4: Does the administration of S-adenosyl-L-methionine (SAM) influence histamine metabolism in the brain?
A4: Studies show that administering SAM to mice leads to a decrease in the rate of histamine catabolism to t-MH in the brain, despite elevated SAM levels. [ [] ]
Q5: Does the presence of a portocaval shunt affect histamine metabolism?
A5: Yes, rats with portocaval anastomosis (PCA), a model for hepatic encephalopathy, exhibit elevated brain histamine levels. This is accompanied by increased t-MeHA concentration in the brain and increased urinary excretion of t-MeImAA, indicating enhanced histamine catabolism. [ []]
Q6: How do the levels of histamine metabolites in cerebrospinal fluid (CSF) change with age?
A6: Studies show that levels of t-MH and t-MIAA are significantly higher in the CSF of older, healthy individuals compared to younger individuals. This finding contrasts with other neurotransmitters, where metabolite levels typically decrease with age. [ []]
Q7: Can urinary methylimidazoleacetic acid levels be used to diagnose mastocytosis?
A7: Yes, measuring urinary levels of histamine metabolites, including methylimidazoleacetic acid, is a more sensitive and specific diagnostic tool for mastocytosis than measuring histamine levels alone. [ [] ]
Q8: Is there a relationship between serum tryptase levels and histamine turnover in mastocytosis patients?
A8: Studies show a correlation between elevated serum tryptase levels, measured using B12 and G5 antibody-based assays, and increased histamine turnover (estimated via urinary methylimidazoleacetic acid excretion) in mastocytosis patients. [ [] ]
Q9: Are there other conditions where methylimidazoleacetic acid measurement might be clinically relevant?
A9: Research suggests that in patients with hepatic encephalopathy who have abnormal plasma l-histidine levels, measuring urinary t-MeImAA might offer insights into brain histaminergic activity. [ [] ]
Q10: Can methylimidazoleacetic acid levels in cerebrospinal fluid be used as a marker for brain function?
A10: Studies in rhesus monkeys have shown a significant concentration gradient of t-MH and t-MIAA between cisternal and lumbar CSF. The steepness of this gradient suggests that lumbar CSF t-MH and t-MIAA levels could be useful markers of brain histaminergic metabolism. [ [] ]
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